molecular formula C17H18N4 B2641521 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850244-88-1

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2641521
CAS No.: 850244-88-1
M. Wt: 278.359
InChI Key: RQRJMOAEOYYTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a high-quality chemical compound supplied for research purposes exclusively. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused, rigid heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry and drug discovery for their versatility as protein kinase inhibitors . The specific substitution pattern of this molecule, featuring a phenyl group at the 3-position and a pyrrolidine moiety at the 7-position, is of significant interest for structure-activity relationship (SAR) studies. Substituents at these positions are known to critically influence electronic properties, lipophilicity, and binding affinity to enzymatic targets, primarily through hydrophobic interactions and π-π stacking . Pyrazolo[1,5-a]pyrimidines are established as potent inhibitors of a wide range of protein kinases, which are key regulators of cellular signaling pathways and prominent therapeutic targets in oncology . They can act as ATP-competitive inhibitors, disrupting the phosphorylation processes that drive oncogenesis . Research into analogues sharing this core structure has demonstrated promising inhibitory effects against kinases including but not limited to Tropomyosin Receptor Kinases (Trks) , B-Raf, MEK, CK2, and CDKs . Consequently, this compound serves as a valuable chemical tool or intermediate for researchers investigating targeted cancer therapies, particularly for conditions like non-small cell lung cancer (NSCLC) and melanoma . The presence of the pyrrolidin-1-yl group at position 7 is a notable feature associated with enhanced biological activity and is a common structural element in developed kinase inhibitors . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJMOAEOYYTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired pyrazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives.

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown promising results as selective inhibitors of various kinases involved in cancer progression. For instance, recent studies have demonstrated that derivatives of this compound can inhibit protein kinases such as c-Abl and Flt-3, which are critical in several malignancies. The ability to target these kinases makes them valuable candidates for developing novel cancer therapeutics .

Enzymatic Inhibitors

Research has identified 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine as an effective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in immune response regulation and cancer cell survival. A study reported an IC50 value of 18 nM for a closely related compound, indicating high potency and selectivity against other isoforms of PI3K, which suggests potential applications in treating autoimmune diseases and certain cancers .

Synthesis and Structural Modifications

The synthesis of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves various synthetic strategies that enhance its biological activity. The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for modifications that can improve solubility and bioavailability. Recent advancements have focused on optimizing synthetic routes to produce derivatives with enhanced pharmacological profiles while maintaining favorable physicochemical properties .

Clinical Trials and Experimental Studies

Several derivatives of pyrazolo[1,5-a]pyrimidine are currently undergoing clinical trials for their efficacy in treating kinase-dependent diseases. For example, compounds targeting c-Kit and PDGFR have shown promise in preliminary studies for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

Material Science Applications

Beyond pharmacology, the unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration in material sciences. These compounds exhibit exceptional fluorescence characteristics that can be utilized in developing new materials for electronic applications or as fluorescent probes in biological imaging .

Summary Table of Applications

Application AreaDescriptionExamples/Results
Antitumor ActivityInhibition of kinases involved in cancer progressionSelective inhibition of c-Abl, Flt-3
Enzymatic InhibitionTargeting PI3Kδ for autoimmune diseases and cancersIC50 = 18 nM for PI3Kδ inhibitors
Material ScienceUtilization of photophysical properties for new materialsDevelopment of fluorescent probes

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor targets, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 7

The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituents at position 7. Key analogues include:

Compound Name Position 7 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Pyrrolidin-1-yl C₁₇H₁₈N₅ 292.36 g/mol Enhanced planarity, moderate basicity
5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine Morpholin-4-yl C₁₇H₁₈N₄O 294.36 g/mol Improved solubility, kinase inhibition
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine 4-Methylpiperazin-1-yl C₂₁H₂₈N₆ 364.49 g/mol Increased bulk, Trk kinase inhibition
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine Methoxy C₇H₆ClN₃O 183.60 g/mol Electron-donating, intermediate synthesis
5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Trifluoromethyl C₁₂H₁₃F₃N₆ 298.26 g/mol Electron-withdrawing, anticancer activity

Key Observations :

  • Pyrrolidin-1-yl vs. Morpholin-4-yl : Pyrrolidine’s smaller ring size and higher basicity may enhance blood-brain barrier penetration compared to morpholine, which improves aqueous solubility due to its oxygen atom .
  • Piperazine Derivatives : The 4-methylpiperazine group in the 5-isopropyl analogue increases steric bulk and hydrogen-bonding capacity, making it potent against tropomyosin receptor kinase (Trk) in cancer .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance metabolic stability and target affinity, as seen in anticancer derivatives .

Pharmacological Advantages and Limitations

  • Advantages of Pyrrolidine Substituent :
    • Enhanced planarity and rigidity due to intramolecular H-bonding between the NH of adjacent amides and the pyrimidine nitrogen .
    • Moderate lipophilicity for balanced bioavailability.
  • Limitations :
    • Pyrrolidine’s basicity may lead to off-target interactions compared to morpholine’s neutral oxygen .
    • Reduced metabolic stability compared to trifluoromethyl derivatives .

Biological Activity

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its potential as an anticancer agent and its mechanisms of action.

Structure and Synthesis

The molecular formula of 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is C15H18N4C_{15}H_{18}N_{4}, with a molecular weight of approximately 254.33 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 3 and 7 positions, which is critical for its biological activity.

Synthesis Pathways

Various synthetic routes have been explored to obtain this compound, often involving the reaction of substituted pyrazoles with appropriate amines or other nucleophiles. The optimization of these pathways has been essential for enhancing yield and purity.

Anticancer Properties

Recent studies have demonstrated that 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant anticancer activity. Notably, it has been shown to preferentially induce apoptosis in cancer cells deficient in the p21 protein, which is crucial for cell cycle regulation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (nM)Mechanism of Action
MCF-710.2Induction of apoptosis
HepG215.4Cell cycle arrest at G2/M phase
HCT11612.8Inhibition of TrkA signaling

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of TrkA : The compound has shown strong inhibition against TrkA with IC50 values in the low nanomolar range (e.g., 1.7 nM), indicating its potential as a targeted therapy for cancers that exhibit TrkA overexpression .
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in sensitive cancer cell lines .

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that enhance the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Substitution Patterns : The presence of specific substituents at the phenyl and pyrrolidine moieties significantly influences potency. For instance, compounds with electron-donating groups on the phenyl ring show improved anticancer efficacy .

Table 2: SAR Insights

SubstituentPositionEffect on Activity
Methoxy3Increased potency
Fluoro4Enhanced binding affinity
Pyrrolidine7Critical for Trk inhibition

Case Studies

In a recent study published in MDPI, researchers evaluated a series of pyrazolo[1,5-a]pyrimidines and found that modifications around the carboxamide group significantly enhanced their anticancer properties. The introduction of heterocycles like morpholine also improved selectivity and reduced off-target effects .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or enaminones under reflux in polar aprotic solvents (e.g., pyridine, DMF). For example, substituents at position 7 (e.g., pyrrolidin-1-yl) are introduced via nucleophilic substitution or Pd-catalyzed coupling. Intermediates are characterized using:

  • 1H/13C NMR : To confirm regioselectivity (e.g., distinguishing C3 vs. C5 substitution).
  • Mass spectrometry : For molecular ion validation.
  • Melting point analysis : To assess purity .

Q. Q2. What spectroscopic techniques are critical for confirming the regiochemistry of substituents on the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer: Regiochemistry is confirmed via:

  • NOESY/ROESY NMR : To identify spatial proximity of substituents (e.g., methyl at C5 vs. C7).
  • Heteronuclear correlation (HSQC/HMBC) : To trace connectivity between protons and carbons (e.g., linking pyrrolidin-1-yl to C7).
  • X-ray crystallography : For unambiguous assignment in crystalline derivatives .

Advanced Research Questions

Q. Q3. How can regioselective C–H functionalization at position 3 of pyrazolo[1,5-a]pyrimidine be achieved, and what catalysts optimize yield?

Methodological Answer: Regioselective halogenation (Cl/Br/I) at C3 is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)₂) in acetonitrile at 80°C, achieving >85% yield. Electron-withdrawing substituents (e.g., –NO₂) enhance reactivity. For example:

  • Optimized conditions : 10 mol% iodine reagent, 12h reaction time.
  • Validation : TLC monitoring and GC-MS for halogen incorporation .

Q. Q4. What strategies address contradictory cytotoxicity data in pyrazolo[1,5-a]pyrimidine derivatives across cancer cell lines?

Methodological Answer: Discrepancies arise from:

  • Cell line-specific metabolism : Human liver microsomes (e.g., CYP1A2) may activate metabolites (e.g., hydroxylation at C3/C6), altering toxicity profiles.
  • Assay design : Use parallel MTT assays in ≥3 cell lines (e.g., MCF-7, HepG2) with standardized protocols.
  • Metabolite screening : LC-MS/MS to identify species-specific reactive intermediates (e.g., glutathione adducts) .

Q. Q5. How do substituent electronic effects influence the pyrazolo[1,5-a]pyrimidine scaffold’s binding to kinase targets (e.g., Trk, CDK9)?

Methodological Answer:

  • Electron-donating groups (e.g., –OMe at C5): Enhance π-π stacking with hydrophobic kinase pockets.
  • Electron-withdrawing groups (e.g., –CF₃ at C2): Improve solubility and hydrogen bonding.
  • SAR validation : Molecular docking (AutoDock Vina) and MMPBSA free-energy calculations correlate substituent effects with IC₅₀ shifts .

Q. Q6. What experimental controls are essential when evaluating pyrazolo[1,5-a]pyrimidines as allosteric modulators of GPCRs or sigma receptors?

Methodological Answer:

  • Positive controls : Use known modulators (e.g., dorsomorphin for BMPR).
  • Radioligand displacement assays : To distinguish allosteric vs. orthosteric binding (e.g., [³H]-LY341495 for mGluR5).
  • β-Arrestin recruitment assays (BRET): Confirm functional modulation .

Q. Q7. How can metabolic instability of pyrrolidin-1-yl substituents be mitigated in vivo?

Methodological Answer:

  • Deuterium exchange : Replace labile C–H bonds in pyrrolidine with C–D to slow CYP450 oxidation.
  • Prodrug approaches : Mask amines as tert-butyl carbamates, cleaved enzymatically in target tissues.
  • Microsomal stability assays : Compare t₁/₂ in human vs. rat liver microsomes to predict species differences .

Data Contradiction Analysis

Q. Q8. How to resolve conflicting reports on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines against Gram-negative vs. Gram-positive bacteria?

Methodological Answer: Discrepancies stem from:

  • Membrane permeability : Gram-negative outer membrane reduces uptake of hydrophobic derivatives.
  • Standardization : Use CLSI guidelines with adjusted inoculum densities (0.5 McFarland).
  • Efflux pump inhibitors : Co-administrate with phenylalanine-arginine β-naphthylamide (PAβN) to assess resistance mechanisms .

Q. Q9. Why do certain pyrazolo[1,5-a]pyrimidines exhibit dual kinase inhibition (e.g., Trk and CHK1), and how is selectivity optimized?

Methodological Answer:

  • Scaffold flexibility : The planar core accommodates divergent ATP-binding pockets.
  • Selectivity filters : Introduce bulky substituents (e.g., 3-pyridyl) to sterically block off-target kinases.
  • Kinome-wide profiling (Eurofins KinaseProfiler): Identify off-target hits at 1 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.